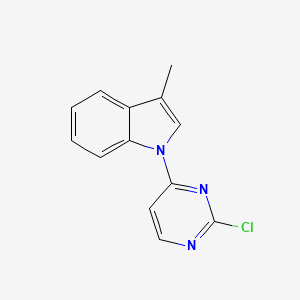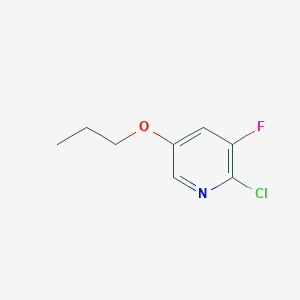
2-Chloro-3-fluoro-5-propoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-propoxypyridine is a heterocyclic organic compound with the molecular formula C8H9ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are replaced by chlorine, fluorine, and propoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-fluoro-5-propoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoropyridine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a propoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of copper fluoride as a fluorinating agent in the presence of tert-butyl nitrite has been reported to yield high purity 2-chloro-3-fluoropyridine, which can then be further reacted to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-5-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-propoxypyridine has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-5-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
3-Fluoro-5-propoxypyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5-propoxypyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
2-Chloro-3-fluoro-5-propoxypyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The propoxy group also adds to its hydrophobicity, potentially enhancing its ability to interact with biological membranes and targets .
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-propoxypyridine |
InChI |
InChI=1S/C8H9ClFNO/c1-2-3-12-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
Clave InChI |
SMIYQZPVKVYBTD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(N=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



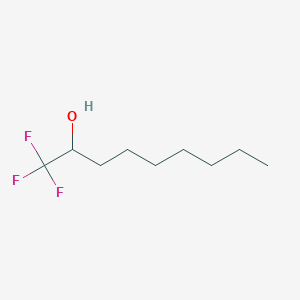
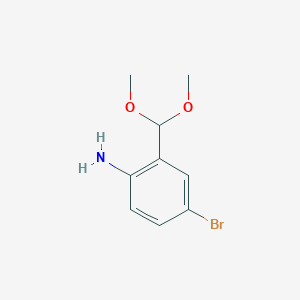



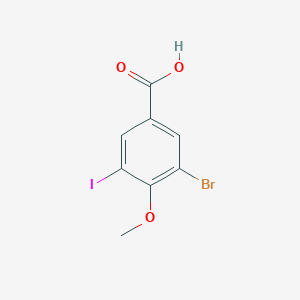
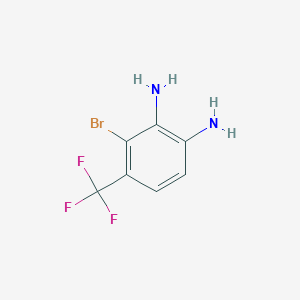




![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
